molecular formula C7H6Cl2N2O B1396398 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde CAS No. 474656-37-6

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Cat. No.: B1396398
CAS No.: 474656-37-6
M. Wt: 205.04 g/mol
InChI Key: KULBLNIRDCOBGT-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C7H6Cl2N2O and a molar mass of 205.04 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 2, and an acetaldehyde group at position 5.

Preparation Methods

The synthesis of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde typically involves the chlorination of 2-methylpyrimidine followed by formylation. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and formylating agents like dimethylformamide (DMF) under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dioxane and catalysts to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines.

Scientific Research Applications

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The chlorine atoms on the pyrimidine ring enhance the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBLNIRDCOBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718296
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474656-37-6
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Reactant of Route 2
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Reactant of Route 3
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2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Reactant of Route 4
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Reactant of Route 6
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

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